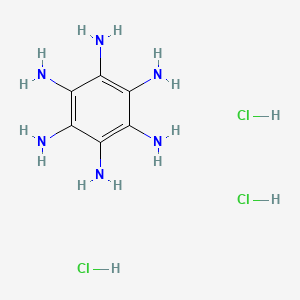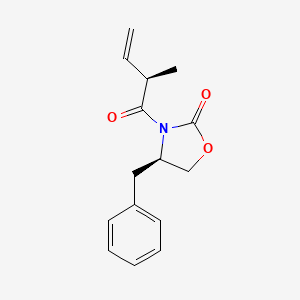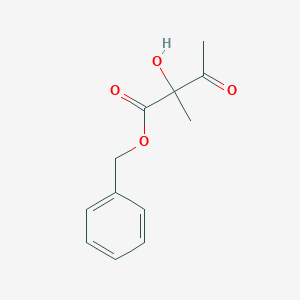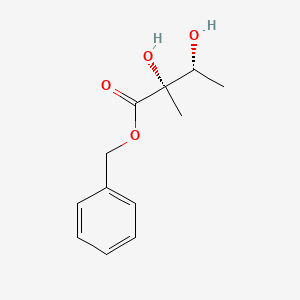
Benzol-1,2,3,4,5,6-hexaamin-trihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,2,3,4,5,6-hexaamine trihydrochloride, also known as hexaaminobenzene trihydrochloride, is an aromatic hydrocarbon derivative. It is characterized by the presence of six amino groups attached to a benzene ring, with three hydrochloride ions associated with it. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Benzene-1,2,3,4,5,6-hexaamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the preparation of metal complexes and catalysts.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and high-performance polymers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene-1,2,3,4,5,6-hexaamine trihydrochloride can be synthesized through the reaction of benzene with chloramine under controlled conditions. The process involves the following steps:
Formation of Benzenehexamine: Benzene reacts with chloramine to form benzenehexamine.
Formation of Trihydrochloride Salt: The benzenehexamine is then treated with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of benzene-1,2,3,4,5,6-hexaamine trihydrochloride involves the use of large-scale reactors where benzene and chloramine are reacted under controlled temperature and pressure conditions. The resulting product is then purified and crystallized to obtain the trihydrochloride salt .
Types of Reactions:
Oxidation: Benzene-1,2,3,4,5,6-hexaamine trihydrochloride can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: This compound can also be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of benzenehexamine.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted benzene derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of benzene-1,2,3,4,5,6-hexaamine trihydrochloride involves its interaction with various molecular targets. The amino groups on the benzene ring can form coordination complexes with metal ions, which can then participate in catalytic reactions. Additionally, the compound can act as a nucleophile in substitution reactions, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Hexaaminobenzene: Similar structure but without the hydrochloride ions.
Benzenehexamine: The base compound without the trihydrochloride form.
Aminobenzene Derivatives: Compounds with fewer amino groups attached to the benzene ring
Uniqueness: Benzene-1,2,3,4,5,6-hexaamine trihydrochloride is unique due to the presence of six amino groups and three hydrochloride ions, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and coordination compounds .
Eigenschaften
IUPAC Name |
benzene-1,2,3,4,5,6-hexamine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6.3ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;/h7-12H2;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFMGTBVYGZGBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1N)N)N)N)N)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl3N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine](/img/structure/B1144716.png)
![N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide](/img/structure/B1144718.png)
![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)




